molecular formula C6H5N B14240703 3-Azabicyclo[4.1.0]hepta-1,3,5-triene CAS No. 441798-60-3

3-Azabicyclo[4.1.0]hepta-1,3,5-triene

Cat. No.: B14240703
CAS No.: 441798-60-3
M. Wt: 91.11 g/mol
InChI Key: FHUKNSLAVUUQBX-UHFFFAOYSA-N
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Description

3-Azabicyclo[4.1.0]hepta-1,3,5-triene is a bicyclic organic compound featuring a seven-membered fused ring system with a nitrogen atom at position 3 (denoted by "aza") and conjugated triene bonds. These compounds are characterized by their strained bicyclic frameworks, which impart unique electronic and steric properties, making them valuable in pharmaceuticals, agrochemicals, and materials science .

Properties

CAS No.

441798-60-3

Molecular Formula

C6H5N

Molecular Weight

91.11 g/mol

IUPAC Name

3-azabicyclo[4.1.0]hepta-1(6),2,4-triene

InChI

InChI=1S/C6H5N/c1-2-7-4-6-3-5(1)6/h1-2,4H,3H2

InChI Key

FHUKNSLAVUUQBX-UHFFFAOYSA-N

Canonical SMILES

C1C2=C1C=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[4.1.0]hepta-1,3,5-triene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of cycloheptatriene with a suitable nitrogen source, such as azides, under thermal or photochemical conditions . The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to achieving high-quality industrial-grade compounds .

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[4.1.0]hepta-1,3,5-triene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols).

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural analogs and their comparative features:

Compound Name Structure Molecular Formula Applications Key Properties
7-Oxa-2-azabicyclo[4.1.0]hepta-1,3,5-triene Bicyclo[4.1.0] framework with N at position 2 and O at position 7 C₅H₃NO Pesticides, APIs, flavors, and fragrances Industrial-grade purity (99%), CAS: 172419-44-2; regulated for global use
Bicyclo[4.1.0]hepta-1,3,5-triene (Benzocyclopropene) No heteroatoms; conjugated triene system C₇H₆ Model for aromaticity studies, synthetic intermediates Molecular weight: 90.12; CAS: 4646-69-9; high ring strain
3-Boc-7-hydroxy-3-azabicyclo[3.3.1]nonane Larger bicyclo[3.3.1] framework with Boc-protected N and hydroxyl group C₁₃H₂₃NO₃ Pharmaceutical building blocks Enhanced solubility due to Boc group; CAS: 2095495-26-2
Procymidone (3-(3,5-Dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione) Azabicyclo[3.1.0] core with dichlorophenyl substituents C₁₃H₁₁Cl₂NO₂ Agrochemical fungicide High bioactivity; registered for crop protection
Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid Bicyclo[3.2.0] system with N, S, and carboxylate groups C₉H₁₂N₂O₃S Antibiotic intermediates (e.g., penicillin derivatives) Meets pharmacopeial crystallinity and purity standards

Research Findings and Trends

Impact of Heteroatoms: The inclusion of nitrogen (aza) or oxygen (oxa) significantly alters reactivity. For example, 7-Oxa-2-azabicyclo[4.1.0]hepta-1,3,5-triene exhibits enhanced stability and bioactivity compared to non-heteroatom analogs like Benzocyclopropene . Sulfur (thia) in the bicyclo[3.2.0] system () improves crystallinity and pharmaceutical suitability .

Ring Size and Strain :

  • Smaller bicyclo[3.1.0] systems (e.g., procymidone) exhibit higher ring strain, increasing reactivity for agrochemical applications .
  • Larger frameworks (e.g., bicyclo[3.3.1]) accommodate bulky substituents like Boc groups, enhancing solubility for drug development .

Substituent Effects :

  • Electron-withdrawing groups (e.g., dichlorophenyl in procymidone) enhance pesticidal activity by interacting with biological targets .
  • Boc (tert-butoxycarbonyl) protection in azabicyclo derivatives facilitates controlled synthesis of APIs by preventing unwanted side reactions .

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